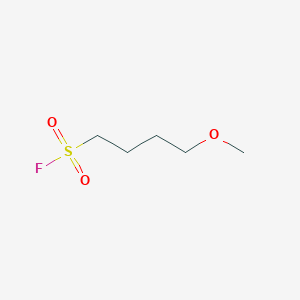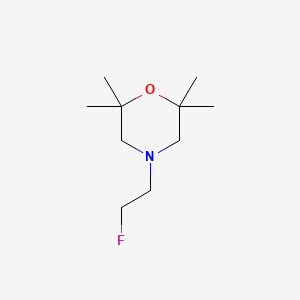
9,9-Dibutyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibutyl-9H-fluoren-2-amine is an organic compound belonging to the fluorene family It is characterized by the presence of two butyl groups attached to the 9th carbon of the fluorene ring and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibutyl-9H-fluoren-2-amine typically involves the alkylation of fluorene derivatives. One common method is the reaction of fluorene with butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the dibutylated product. The amine group can be introduced via a subsequent amination reaction using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9,9-Dibutyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,9-Dibutyl-9H-fluoren-2-amine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure allows for the design of chemical sensors for detecting various analytes.
Pharmaceuticals: Research is ongoing to explore its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of 9,9-Dibutyl-9H-fluoren-2-amine in various applications involves its ability to participate in electron transfer processes. The presence of the amine group and the conjugated fluorene ring system facilitates interactions with other molecules, leading to the desired electronic and optical properties. In organic electronics, the compound acts as an electron donor or acceptor, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
9,9-Diphenyl-9H-fluoren-2-amine: Similar in structure but with phenyl groups instead of butyl groups.
9,9-Dimethyl-9H-fluoren-2-amine: Contains methyl groups instead of butyl groups.
9,9-Diethyl-9H-fluoren-2-amine: Features ethyl groups instead of butyl groups.
Uniqueness
9,9-Dibutyl-9H-fluoren-2-amine is unique due to the presence of butyl groups, which influence its solubility, electronic properties, and reactivity. These characteristics make it particularly suitable for applications in organic electronics and materials science, where specific electronic and solubility properties are desired .
Properties
Molecular Formula |
C21H27N |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9,9-dibutylfluoren-2-amine |
InChI |
InChI=1S/C21H27N/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14,22H2,1-2H3 |
InChI Key |
ZEIXCNWKYYDMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




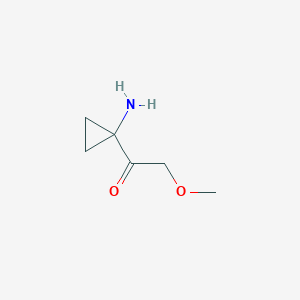
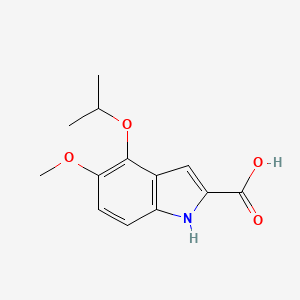

![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
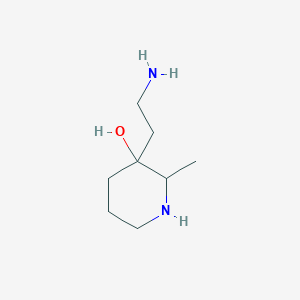

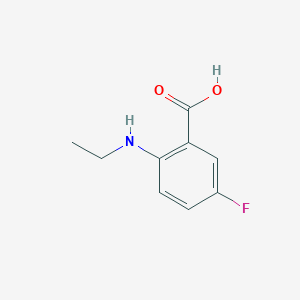
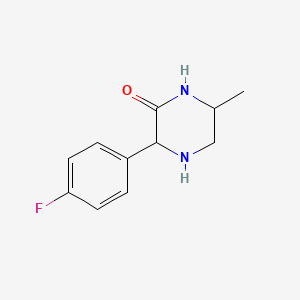

![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)
